2,2,2-Trifluoroethyl acetate

Descripción

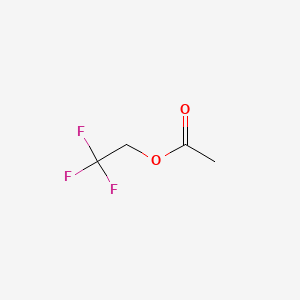

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193609 | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-95-1 | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 2,2,2 Trifluoroethyl Acetate

Mechanistic Studies of Nucleophilic Substitution in 2,2,2-Trifluoroethyl Acetate (B1210297) Formation

The formation of 2,2,2-trifluoroethyl acetate typically proceeds through a nucleophilic acyl substitution reaction. A common synthetic route involves the reaction of 2,2,2-trifluoroethanol (B45653) with an acylating agent like acetyl chloride or acetic anhydride. The generally accepted mechanism for this type of reaction involves the attack of the nucleophilic oxygen atom of the alcohol on the electrophilic carbonyl carbon of the acylating agent.

The reaction between 2,2,2-trifluoroethanol and acetyl chloride provides a clear example of this mechanism. The process is initiated by the lone pair of electrons on the oxygen atom of the alcohol attacking the carbonyl carbon of acetyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a mild base such as pyridine, yields the final product, this compound.

The key steps of the nucleophilic acyl substitution mechanism are:

Nucleophilic Attack: The oxygen atom of 2,2,2-trifluoroethanol attacks the carbonyl carbon of the acetylating agent.

Formation of a Tetrahedral Intermediate: A transient species is formed where the carbonyl carbon is sp3-hybridized.

Elimination of the Leaving Group: The carbonyl group is reformed, and a leaving group (e.g., chloride ion) is expelled.

Deprotonation: A proton is removed from the oxygen that originated from the alcohol to give the final ester.

The electron-withdrawing nature of the trifluoromethyl group in 2,2,2-trifluoroethanol decreases the nucleophilicity of the alcohol's oxygen atom, which can slow down the rate of the initial nucleophilic attack compared to non-fluorinated alcohols. However, the reaction is still readily achievable under appropriate conditions.

Transesterification Reactions Mediated by this compound Derivatives

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While direct studies detailing the use of this compound derivatives as mediators in transesterification are not extensively documented in readily available literature, the principles of transesterification can be applied to understand their potential role. In a hypothetical scenario, a derivative of this compound could act as an acyl donor in the presence of a suitable catalyst and another alcohol.

The general mechanism for acid-catalyzed transesterification involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The incoming alcohol attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving alkoxy group.

Elimination of the Leaving Alcohol: The original alcohol is eliminated, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ester.

In the context of a this compound derivative, the trifluoroethyl group would be the leaving alcohol. The equilibrium of the reaction would be driven by factors such as the relative concentrations of the reactants and products, and the removal of one of the products from the reaction mixture.

Radical Chemistry Involving 2,2,2-Trifluoroethyl Moieties

The trifluoroethyl group is a valuable moiety in medicinal and agricultural chemistry. Its introduction into organic molecules often proceeds through radical-based methodologies.

Trifluoroethyl carbon-centered radicals (•CH2CF3) are key intermediates in various trifluoroethylation reactions. These radicals can be generated from suitable precursors through several methods, including the use of radical initiators or through photoredox catalysis. Once generated, the trifluoroethyl radical can participate in addition reactions with unsaturated systems, such as alkenes and alkynes, or in hydrogen atom abstraction processes. The electrophilic nature of the trifluoromethyl group influences the reactivity of the adjacent radical center.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoroethyl radicals under mild conditions. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a trifluoroethyl precursor, such as 2,2,2-trifluoroethyl iodide. This generates the trifluoroethyl radical, which can then react with a substrate. The photocatalyst is subsequently regenerated in a catalytic cycle. This methodology has been successfully applied to the trifluoroethylation of a wide range of organic molecules.

An example of such a reaction is the photoredox-catalyzed trifluoroethylation of styrenes. In this process, the trifluoroethyl radical adds to the double bond of the styrene, forming a benzylic radical intermediate. This intermediate can then be further functionalized, for instance, by trapping with molecular oxygen to introduce a hydroxyl group.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective cleavage a significant challenge. However, under certain conditions, C(sp3)–F bond cleavage in trifluoromethyl groups can be achieved. This is particularly relevant in the context of converting trifluoromethylarenes into difluoromethylarenes. Merging visible light catalysis with Lewis acid activation has been shown to enable the selective single C(sp3)–F bond functionalization of trifluoromethylarenes. Mechanistic studies suggest that an in-situ generated borenium cationic species can act as a key intermediate for the C(sp3)–F bond cleavage in this type of reaction.

Catalytic Transformations Utilizing this compound

While this compound is a valuable solvent and a building block in organic synthesis, its direct application as a catalyst in chemical transformations is not well-documented in the current scientific literature. Its chemical stability and relatively low reactivity under many conditions make it more suitable as a reaction medium rather than a catalytic species. Research in the field of catalysis is ongoing, and future studies may uncover potential catalytic applications for this compound or its derivatives.

Copper-Catalyzed Trifluoroethylation Reactions

Copper-catalyzed reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of trifluoroethylation, copper catalysts facilitate the introduction of the trifluoroethyl group into a range of organic substrates. These reactions often proceed under mild conditions and exhibit broad substrate scope.

One notable method involves the copper-catalyzed direct C-H trifluoroethylation of heteroarenes. nih.gov Preliminary mechanistic studies suggest that the reaction pathway involves a trifluoroethyl radical. nih.gov This process demonstrates high efficiency and good compatibility with various functional groups, making it a practical method for modifying complex molecules, including bioactive compounds. nih.gov

Another significant application is the copper-catalyzed insertion of a trifluoroethyl carbene, generated from 2,2,2-trifluorodiazoethane (B1242873), into unactivated C(sp³)–H bonds. nih.gov This reaction provides a direct method for the trifluoroethylation of alkanes. Research has shown that the choice of copper catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, studies on the reaction of 5-methyl-2-hexanol (B47235) acetate with 2,2,2-trifluorodiazoethane revealed that trifluoroethylation occurs selectively at the remote tertiary C-H bond. nih.gov The reaction's efficiency is highly dependent on the concentration and amount of the diazo reagent used. nih.gov Mechanistic investigations point to a copper carbene intermediate that can either react with the substrate to form the C-H functionalization product or react with another molecule of the diazo compound. nih.gov

Furthermore, a simple and efficient protocol has been developed for the copper-catalyzed synthesis of aryl or alkyl 2,2,2-trifluoroethyl selenoethers. rsc.orgresearchgate.net This reaction utilizes a CuI/phen catalyst system with elemental selenium, 1,1,1-trifluoro-2-iodoethane (B141898), and NaBH₄ as reagents. The process is tolerant of various functional groups and provides moderate to excellent yields of the desired selenoether products. rsc.orgresearchgate.net

Table 1: Examples of Copper-Catalyzed Trifluoroethylation Reactions

| Catalyst System | Reagents | Substrate Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Copper(II) | Trifluoroethylating Agent | Heteroarenes | C-H Trifluoroethylated Heteroarenes | Good | nih.gov |

| "Sandwich" Diimine-Copper | 2,2,2-Trifluorodiazoethane | Alkanes (e.g., 5-methyl-2-hexanol acetate) | C(sp³)–H Trifluoroethylated Alkanes | High | nih.gov |

| CuI/phen | Elemental Selenium, 1,1,1-Trifluoro-2-iodoethane, NaBH₄ | (Hetero)aryl or Alkyl Halides | 2,2,2-Trifluoroethyl Selenoethers | Moderate to Excellent | rsc.orgresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. These methods have been successfully adapted for the introduction of the trifluoroethyl group into aromatic and vinylic systems, often using trifluoroethyl halides or their precursors.

A significant breakthrough has been the development of the first transition-metal-catalyzed 2,2,2-trifluoroethylation using readily available 2,2,2-trifluoroethyl iodide (CF₃CH₂I) with organoboronic acids or esters. cas.cn This palladium-catalyzed Suzuki-Miyaura-type coupling provides an efficient route to (2,2,2-trifluoroethyl)arenes under mild conditions. cas.cn The success of this reaction is attributed to the use of bulky dialkylbiaryl and trialkyl phosphine (B1218219) ligands, which improve the efficiency and scope of the coupling. cas.cn The protocol is amenable to a wide range of aryl boronic acids and can also be extended to aryl and alkenyl boronic esters. cas.cnrsc.org This method is particularly valuable for the late-stage functionalization of biologically active molecules. cas.cn

The reaction mechanism is believed to follow the standard catalytic cycle of palladium-catalyzed cross-coupling: oxidative addition, transmetalation, and reductive elimination. A key challenge in using trifluoroethyl metals is their tendency to undergo β-fluoride elimination. However, the use of appropriate ligands stabilizes the palladium intermediates, allowing the desired reductive elimination to occur. cas.cn

While not involving this compound directly, related studies on palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) (TFE) with organometallic reagents provide mechanistic insights. mdpi.commdpi.com For instance, the oxidative addition of a C-F bond of TFE to a palladium(0) complex can be promoted by additives like lithium iodide, leading to a key trifluorovinyl palladium(II) iodide intermediate. mdpi.commdpi.com This intermediate can then couple with various organometallic reagents.

Table 2: Palladium-Catalyzed Trifluoroethylation of Organoboron Compounds

| Palladium Catalyst/Ligand | Coupling Partner | Trifluoroethyl Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | Aryl Boronic Acids | CF₃CH₂I | (Trifluoroethyl)arenes | Good to Excellent | cas.cn |

| Pd(OAc)₂ / SPhos | Aryl Boronic Esters | CF₃CH₂I | (Trifluoroethyl)arenes | 83% | cas.cn |

| Not Specified | Heteroaryl Boronic Acid Esters | 1,1,1-Trifluoro-2-iodoethane | Trifluoroethylated Heteroarenes | Not Specified | rsc.org |

Enzymatic Kinetic Resolution Processes with this compound Derivatives

Enzymatic kinetic resolution (EKR) is a highly effective method for obtaining enantiomerically pure compounds. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Derivatives of this compound, particularly esters of chiral molecules, are excellent substrates for these resolutions.

The kinetic resolution of racemic naproxen (B1676952) 2,2,2-trifluoroethyl ester has been successfully achieved via lipase-catalyzed hydrolysis. researchgate.net Carica papaya lipase (B570770) (CPL) has shown high enantioselectivity for the (S)-ester in water-saturated isooctane (B107328), with an enantiomeric ratio (E) of 122 at 60°C. The hydrophobicity of the solvent plays a critical role, with less hydrophobic solvents leading to decreased lipase activity and enantioselectivity. researchgate.net

Similarly, dynamic kinetic resolution (DKR) has been applied to the lipase-catalyzed hydrolysis of (R, S)-suprofen 2,2,2-trifluoroethyl thioester. DKR combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com Process modeling of this system in a hollow-fiber membrane reactor has been developed, considering factors like enzymatic hydrolysis, lipase activation, and racemization.

The general principle of DKR often involves a combination of an enzyme for the resolution step and a metal catalyst for the racemization step. mdpi.comnih.gov For example, ruthenium catalysts are frequently used to racemize chiral secondary alcohols, which can then be selectively acylated by an enzyme like Novozyme® 435. mdpi.com While these examples may not use this compound as the acyl donor, the principle is directly applicable to the resolution of alcohols using this reagent or the resolution of chiral 2,2,2-trifluoroethyl esters via hydrolysis.

Table 3: Enzymatic Resolution of 2,2,2-Trifluoroethyl Ester Derivatives

| Substrate | Enzyme | Process | Key Findings | Reference |

|---|---|---|---|---|

| (R,S)-Naproxen 2,2,2-trifluoroethyl ester | Carica papaya lipase (CPL) | Kinetic Resolution (Hydrolysis) | High enantioselectivity (E = 122) in isooctane at 60°C. | researchgate.net |

| (R,S)-Suprofen 2,2,2-trifluoroethyl thioester | Lipase | Dynamic Kinetic Resolution (Hydrolysis) | Process successfully modeled in a hollow-fiber membrane reactor. | |

| Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols | CalB lipase / Ruthenium catalyst | Dynamic Kinetic Resolution (Acylation) | Synergistic catalysis provides heterobiaryl acetates in excellent yields and enantioselectivities. | nih.gov |

Computational Chemistry and Spectroscopic Analysis of 2,2,2 Trifluoroethyl Acetate

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of 2,2,2-trifluoroethyl acetate (B1210297) at the atomic level. These computational methods provide a theoretical framework for understanding its geometry and conformational possibilities, which complements experimental findings.

Ab Initio and DFT Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the molecular structure and properties of compounds like 2,2,2-trifluoroethyl acetate. Ab initio calculations, such as Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT methods, which include popular functionals like B3LYP, are also first-principles-based but use an electron density model, offering a balance of computational cost and accuracy that is effective for studying molecular systems. nih.gov

These calculations begin with a geometry optimization to find the lowest energy arrangement of atoms, representing the most stable structure of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the flexible ester group and the trifluoroethyl moiety suggests the possibility of multiple conformers—different spatial arrangements of the atoms resulting from rotation around single bonds. Computational methods can explore the potential energy surface of the molecule to identify these stable conformers and calculate their relative energies. nih.govnih.gov For instance, calculations on the related compound 2,2,2-trifluoroethanol (B45653) have been used to optimize conformer geometries and calculate partial atomic charges. uq.edu.au The results of these calculations, including optimized geometries and relative conformational energies, are crucial for interpreting experimental spectroscopic data.

Table 1: Representative Calculated Structural Parameters for this compound (Note: This table is illustrative of typical data obtained from DFT calculations; specific values may vary with the level of theory and basis set used.)

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-CH₂ | ~1.43 Å | |

| C-CF₃ | ~1.51 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=C-O | ~125° |

| C-O-C | ~116° | |

| O-C-C | ~108° | |

| F-C-F | ~107° |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that are used to confirm the structure predicted by computational models and to analyze the compound's behavior, such as its conformation and interactions with solvents.

Vibrational Spectroscopy (Raman, IR) for Solvation and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary tool for investigating the conformational states and solvation of this compound. Each vibrational mode of the molecule corresponds to a specific motion of its atoms, such as stretching or bending of bonds, and absorbs light at a characteristic frequency. The resulting spectrum acts as a molecular fingerprint.

DFT calculations are routinely used to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman bands. researchgate.netfaccts.de By comparing the experimental spectra with the calculated spectra for different possible conformers, the dominant conformation in a given state (gas, liquid, or solid) can be identified.

Furthermore, these techniques are highly sensitive to the molecule's local environment. When this compound is used as a solvent, its interactions with solutes (solvation) can be directly observed. For example, IR and Raman studies, supported by DFT calculations, have shown that when lithium salts are dissolved in this compound (TFEAc), the lithium ions become solvated by two TFEAc molecules. researchgate.net This is evidenced by shifts in the vibrational frequencies of the ester's carbonyl group (C=O) and other bonds upon coordination to the lithium ion. researchgate.net The polarity of the solvent environment can also influence the electron distribution within the molecule, leading to observable spectral shifts. osti.gov

Table 2: Representative Vibrational Modes of this compound and Their Sensitivity to Environment (Note: Frequencies are approximate and serve to illustrate the application.)

| Vibrational Mode | Typical Frequency (cm⁻¹) | Observations in Solvation/Conformation Analysis |

| C=O Stretch | 1740 - 1760 | Shifts to lower frequency (red-shift) upon coordination to cations (e.g., Li⁺) due to weakening of the double bond. Sensitive to solvent polarity. |

| C-O Stretch | 1200 - 1300 | Frequency and intensity can vary between different conformers. |

| CF₃ Symmetric Stretch | ~1150 | Can be influenced by intermolecular interactions. |

| CH₂ Rock/Twist | 800 - 1000 | Sensitive to the dihedral angle of the ester linkage, making it useful for conformational analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous confirmation of the molecular structure of this compound and for assessing its purity. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum confirms the presence of the acetyl methyl group (CH₃) and the trifluoroethyl methylene (B1212753) group (CH₂). The chemical shift of the CH₂ protons is significantly influenced by the adjacent electron-withdrawing CF₃ group and the ester oxygen. The integration of the peak areas confirms the 3:2 ratio of protons in the molecule. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the methyl carbon, and the two carbons of the trifluoroethyl group, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms. nih.gov

Computational methods can accurately predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors using DFT, theoretical chemical shifts can be obtained and compared with experimental values to validate the structural assignment. nih.gov

NMR is also a powerful tool for determining chemical purity. While techniques like Gas Chromatography (GC) are often used to assess purity (e.g., >97.0%), quantitative NMR (qNMR) can provide an independent and highly accurate measure of purity by comparing the integral of a sample peak to that of a certified internal standard of known concentration. tcichemicals.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts (δ) are relative to TMS and are typical values in CDCl₃. J = coupling constant.)

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -CH ₃ | ~2.1 | Singlet | N/A |

| -CH ₂CF₃ | ~4.4 | Quartet | ~8-9 Hz | |

| ¹³C | -C H₃ | ~20 | Quartet | N/A |

| -C H₂CF₃ | ~60 | Quartet | ~35-40 Hz | |

| -C F₃ | ~123 | Quartet | ~275-280 Hz | |

| C =O | ~170 | Singlet | N/A |

Advanced Applications of 2,2,2 Trifluoroethyl Acetate in Chemical Science

Role as an Electrolyte Solvent in Energy Storage Devices

2,2,2-Trifluoroethyl acetate (B1210297) (TFEAc) has emerged as a novel solvent for electrolytes in energy storage devices, particularly lithium-ion batteries. Its unique properties, stemming from the electron-withdrawing trifluoromethyl group, influence ion solvation, electrochemical stability, and the formation of critical interfacial layers, making it a subject of significant research interest.

The performance of electrolytes utilizing 2,2,2-Trifluoroethyl acetate is highly dependent on the formulation. In binary electrolytes consisting of 1.0 mol dm⁻³ Lithium bis(trifluoromethanesulfonyl)amide (LiTFSA) in TFEAc, a lithium-ion insertion reaction into the graphite (B72142) negative electrode is observed during the initial cycle. However, this performance degrades significantly in subsequent cycles. This poor cycling stability is attributed to the solvent's inability to form a stable and protective Solid Electrolyte Interphase (SEI) on the electrode surface.

Research has demonstrated that the introduction of additives can dramatically enhance the electrochemical performance. The addition of a small amount of ethylene (B1197577) carbonate (EC) to the LiTFSA/TFEAc solution markedly improves the electrode reaction. This modified electrolyte demonstrates reversible charge/discharge behavior and exhibits a high-rate performance that is superior to conventional carbonate-based electrolytes, such as 1.0 mol dm⁻³ LiPF₆ in an EC and dimethyl carbonate mixture. Concentrated electrolytes using TFEAc also show promise; an electrolyte with 3.2 mol dm⁻³ of Lithium bis(fluorosulfonyl)amide (LiFSA) in TFEAc, despite having low ionic conductivity, possesses a wide electrochemical window of approximately 5 V, which is conducive to stable electrode reactions in lithium-ion batteries.

| Electrolyte Composition | Key Performance Characteristic | Reference |

|---|---|---|

| 1.0 M LiTFSA in TFEAc | Initial Li-ion insertion observed, but performance degrades rapidly in subsequent cycles. | |

| 1.0 M LiTFSA in TFEAc + Ethylene Carbonate (EC) | Significantly improved reversible charge/discharge behavior and superior high-rate performance compared to conventional electrolytes. | |

| 3.2 M LiFSA in TFEAc | Low ionic conductivity but a wide electrochemical window (~5 V), enabling stable electrode reactions. |

The electrochemical behavior of TFEAc-based electrolytes is intrinsically linked to its solvation chemistry. Quantitative analysis and density functional theory (DFT) calculations classify TFEAc as an organic solvent with low solvation power, having a predicted Gutmann donor number of 9.1. This weak coordination ability means that in binary LiTFSA/TFEAc solutions, lithium ions (Li⁺) are not fully solvated by the solvent molecules alone. Instead, they predominantly form contact ion-pair complexes. The major species identified in these solutions is [Li(TFEAc)₂(TFSA)], where the lithium ion is coordinated with two TFEAc molecules and one TFSA anion.

| Electrolyte System | Dominant Li-ion Complex Species | Solvent Donor Number (DN) | Reference |

|---|---|---|---|

| LiTFSA/TFEAc | [Li(TFEAc)₂(TFSA)] (Contact Ion Pair) | TFEAc: 9.1 (Predicted) | |

| LiTFSA/TFEAc + EC | [Li(TFEAc)(EC)(TFSA)] coexisting with [Li(TFEAc)₂(TFSA)] | EC: 16.4 |

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the long-term cyclability of lithium-ion batteries, as it prevents continuous electrolyte decomposition on the anode surface. Electrolytes based solely on TFEAc and a lithium salt, such as LiTFSA, fail to form an effective SEI on graphite electrodes. This deficiency is the primary reason for the rapid degradation in electrochemical performance observed after the first cycle.

The introduction of ethylene carbonate (EC) as an additive is a key strategy to address this issue. EC is a well-known SEI-forming additive. When added to the TFEAc-based electrolyte, the EC component facilitates the creation of a stable and robust SEI layer on the graphite anode. This EC-derived SEI effectively passivates the electrode surface, allowing for stable and reversible Li-ion insertion and deinsertion, which in turn leads to significantly improved cycling performance. The modification of the SEI is thus a direct consequence of altering the electrolyte composition with a component known to undergo reductive decomposition to form a protective film.

The development of high-voltage lithium-ion batteries requires electrolytes that are stable at high potentials. Fluorinated solvents like this compound are advantageous in this regard due to their high oxidation stability. A key strategy for enabling high-voltage operation is the use of highly concentrated electrolytes. For instance, an electrolyte composed of 3.2 mol dm⁻³ LiFSA salt in TFEAc solvent demonstrates a wide electrochemical window of about 5 V. This broad stability window is essential for preventing electrolyte decomposition at the high-voltage cathode during charging. The weak solvating nature of TFEAc contributes to this stability, as the anions in the resulting ion-pair complexes are less susceptible to oxidation. The use of such fluorinated, weakly coordinating solvents in combination with appropriate salts represents a promising approach for designing next-generation high-voltage battery electrolytes.

Precursor and Building Block in Organic Synthesis

Beyond its applications in energy storage, this compound serves as a valuable intermediate and building block in organic synthesis. Its structure allows for the introduction of the trifluoroethyl group into other molecules, a common strategy in the development of pharmaceuticals and agrochemicals.

This compound is a key precursor in the synthesis of 2,2,2-Trifluoroethanol (B45653) (TFE). TFE is an important industrial chemical used as a specialized solvent and as a raw material for producing pharmaceuticals, including inhaled anesthetics like isoflurane (B1672236).

One established industrial process involves a two-step synthesis where TFEAc is a crucial intermediate.

Formation of this compound: 2-chloro-1,1,1-trifluoroethane (B1216089) is reacted with an alkali metal acetate, such as potassium acetate, in an anhydrous aprotic solvent like N-methyl-2-pyrrolidone. This nucleophilic substitution reaction produces this compound and an alkali metal chloride.

Hydrolysis (Saponification) of the Ester: The resulting this compound is then hydrolyzed. This is typically achieved by reacting the ester with a base, such as an alkali metal hydroxide, in water. This saponification reaction cleaves the ester bond, yielding 2,2,2-Trifluoroethanol and the corresponding alkali metal acetate. The alkali metal acetate can then be recovered and recycled for use in the first step, making the process efficient.

This method provides a reliable route to high-purity 2,2,2-Trifluoroethanol, with this compound serving as the central, isolable intermediate.

Application in Functional Material Preparation

This compound serves as a precursor to 2,2,2-trifluoroethyl esters, which are valuable building blocks in the development of functional materials. tandfonline.com The incorporation of the trifluoroethyl group can significantly alter the physical and chemical properties of materials. researchgate.net In the field of materials science, the compound is utilized in the creation of advanced fluorinated materials, such as specialized polymers and coatings.

Furthermore, long-chain fatty acid 2,2,2-trifluoroethyl esters have been shown to strikingly alter the electrostatic properties of Langmuir monolayers at the air-water interface, demonstrating the impact of the hydrophilic CF3 head group on material surfaces. researchgate.net Unsaturated fatty acid 2,2,2-trifluoroethyl esters have also been employed as monomers for polymerization to prepare materials like anion-exchange membranes and drug delivery agents. researchgate.net

Use in the Synthesis of Potentially Bioactive Molecules

The trifluoroethyl group is a significant motif in many biologically active compounds. researchgate.net this compound is considered a crucial intermediate in the synthesis of various pharmaceutical agents and a building block for modern agrochemicals. Its derivatives, particularly 2,2,2-trifluoroethyl esters of complex fatty acids, are regarded as promising precursors for molecules with potential bioactivity. tandfonline.com

A facile synthesis method has been developed to produce a variety of these esters by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate. tandfonline.comresearchgate.net This reaction is notable for its mild conditions and tolerance of various functional groups, including unprotected hydroxyl groups and amido functionalities, which are common in complex bioactive molecules. tandfonline.comresearchgate.net This allows for the efficient creation of diverse molecular structures for biological screening. tandfonline.com

The following table details examples of potentially bioactive 2,2,2-trifluoroethyl esters synthesized using this method, showcasing the versatility of the reaction.

| Compound Name | Yield | Physical State |

|---|---|---|

| 2,2,2-Trifluoroethyl tetradecanoate | 93% | Yellow solid |

| 2,2,2-Trifluoroethyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate | 90% | Yellow solid |

| 2,2,2-Trifluoroethyl 2-(adamantan-1-yl)acetate | 92% | Light yellow oil |

| 2,2,2-Trifluoroethyl 2-(naphthalen-2-yl)acetate | >99% | White solid |

Data sourced from a study on facile ester synthesis. tandfonline.com

Acylating Reagent in Transesterification and Amidation

2,2,2-Trifluoroethyl aliphatic carboxylates, derived from this compound, function as versatile acylating reagents in organic synthesis. tandfonline.comresearchgate.net They are particularly useful in transesterification and amidation reactions. tandfonline.comresearchgate.net Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com

In these reactions, the trifluoroethyl group acts as a good leaving group, facilitating the transfer of the acyl group to a nucleophile, such as another alcohol (transesterification) or an amine (amidation). researchgate.net The use of these reagents is an important strategy in the kinetic resolution of aliphatic amines. researchgate.net

In some transesterification processes, a related compound, ethyl acetate, has been used not only as a reactant but also as an entrainer. biofueljournal.com It forms an azeotrope with the ethanol (B145695) by-product, allowing for its continuous removal from the reaction medium. biofueljournal.com This shifts the reaction equilibrium towards the products, increasing the yield of the desired higher-value esters like diacetin (B166006) and triacetin (B1683017) from glycerol. biofueljournal.com This principle highlights the sophisticated roles acetate esters can play in chemical synthesis.

Role in Continuous-Flow Chemical Processes

Continuous-flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgdntb.gov.ua Syntheses involving this compound and its derivatives can be adapted to flow processes to leverage these benefits.

Enhancing Efficiency and Productivity in Flow Reactors

Transitioning chemical syntheses from batch to continuous-flow reactors can dramatically improve efficiency and productivity. stolichem.com Flow processes operate continuously, which eliminates the downtime associated with cleaning, heating, and cooling cycles required between batches in traditional methods. stolichem.com This intrinsic efficiency allows for higher throughput; a small continuous reactor running for an extended period can produce as much material as a much larger batch reactor. stolichem.com

Reactions that may take hours in a batch setup can often be completed in minutes or even seconds in a flow system. stolichem.com This acceleration is due to enhanced mixing and superior heat transfer, which allows reactions to be run safely at higher temperatures and pressures, thereby increasing reaction rates. stolichem.comresearchgate.net The automation and process optimization inherent in flow chemistry further improve synthetic efficiency. nih.gov

Mass and Heat Transfer Characteristics in Flow Systems

Flow reactors, such as microreactors or packed-bed systems, are characterized by a very high surface-area-to-volume ratio. stolichem.comnih.gov This physical characteristic is fundamental to their primary advantages: superior mass and heat transfer. stolichem.com Rapid mixing ensures that reactants are combined uniformly and quickly, which can be crucial for reactions where mixing speed affects yield and selectivity. stolichem.com

The excellent heat transfer allows for precise temperature control, enabling the rapid removal of heat from exothermic reactions or efficient heating for endothermic ones. stolichem.comnih.gov This prevents the formation of hot spots that can lead to thermal runaway or the creation of unwanted by-products in batch reactors, thus improving product quality and process safety. stolichem.com For syntheses involving fluorinated compounds, where reactions can be highly energetic, the enhanced safety and control offered by flow systems are particularly beneficial.

Integration with Downstream Processing

A key advantage of continuous-flow chemistry is the ability to integrate multiple reaction and purification steps into a single, seamless process, a concept known as "reaction telescoping". rsc.orgnih.gov This approach avoids the need to isolate and purify intermediate compounds, which saves time, reduces waste, and minimizes manual handling. nih.gov

In a telescoped process involving this compound, the crude product stream exiting the reactor can be directly channeled into an in-line purification module. rsc.org Techniques such as liquid-liquid extraction, filtration, or chromatography can be integrated into the flow path. rsc.orglisure-us.com For example, after a synthesis step, the product stream could pass through a membrane separator to remove catalysts or unreacted starting materials before proceeding to the next reaction or final purification. rsc.org This integration streamlines the entire manufacturing workflow, from raw materials to the final purified product, making the process more efficient and cost-effective. lisure-us.comresearchgate.net

Future Research Directions for 2,2,2 Trifluoroethyl Acetate

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more efficient methods for synthesizing 2,2,2-Trifluoroethyl acetate (B1210297). Traditional synthesis often involves the esterification of 2,2,2-trifluoroethanol (B45653) with acetic acid or its derivatives, which can require harsh conditions and generate waste. rsc.org A promising avenue for sustainable synthesis is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of other flavor esters and could be adapted for the production of 2,2,2-Trifluoroethyl acetate. nih.gov This approach offers high selectivity and operates under mild, eco-friendly conditions, aligning with the principles of green chemistry. nih.gov

Another area of exploration is the development of novel catalytic systems that are both efficient and recyclable. For example, the use of strong acidic cation exchange resins as catalysts has been patented, offering a method that can reduce production costs and environmental impact through catalyst and solvent recycling. nih.govgoogle.com Further research into solid acid catalysts and other heterogeneous catalytic systems could lead to even more sustainable and economically viable production processes.

Recent advancements have also demonstrated a facile and green synthesis of 2,2,2-trifluoroethyl fatty acid esters at room temperature using phenyl(2,2,2-trifluoroethyl)iodonium triflate. rsc.orgresearchgate.net This method avoids the use of harsh and toxic condensation agents, highlighting a potential direction for the synthesis of this compound itself under milder conditions.

| Methodology | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Esterification | Acid-catalyzed reaction of 2,2,2-trifluoroethanol and acetic acid/derivatives. rsc.org | Established and well-understood. | Improving efficiency and reducing waste. |

| Enzymatic Catalysis (e.g., Lipases) | Biocatalytic synthesis under mild conditions. nih.gov | High selectivity, eco-friendly, biodegradable catalysts. nih.gov | Enzyme screening, immobilization, and process optimization. nih.gov |

| Heterogeneous Catalysis | Use of solid acid catalysts like cation exchange resins. nih.govgoogle.com | Catalyst recyclability, reduced corrosion and waste. | Development of novel, highly active, and stable catalysts. |

| Novel Reagent-Based Synthesis | Mild, room-temperature reaction using specific reagents. rsc.orgresearchgate.net | Avoidance of harsh and toxic chemicals, high yields. rsc.orgresearchgate.net | Exploring new reagents and reaction pathways. |

Expansion of Catalytic Applications and Mechanistic Insights

While this compound is known as a solvent, its potential in catalytic applications is an emerging area of research. Its unique properties, such as weak solvation power, make it a candidate for use as a co-solvent in electrolyte solutions for lithium-ion batteries. acs.org Future studies could delve deeper into the mechanistic role of this compound in the formation of the solid electrolyte interphase (SEI) on battery electrodes. Density Functional Theory (DFT) calculations have already provided some insights, and further computational and experimental work can elucidate the precise interactions between the ester, lithium ions, and the electrode surface. researchgate.netresearchgate.net

The application of this compound in biocatalysis is another promising direction. It has been used in the enantioselective transesterification of alcohols in water, catalyzed by genetically engineered enzymes. Further research could explore its use as a substrate or solvent in a wider range of enzymatic reactions, potentially leading to the synthesis of valuable chiral compounds. Understanding the enzyme-substrate interactions through molecular modeling will be crucial for designing more efficient biocatalytic systems.

Exploration of Advanced Materials Applications

The trifluoromethyl group in this compound makes it a valuable building block for the synthesis of advanced fluorinated materials. Research in this area is expected to expand significantly, with a focus on creating polymers with tailored properties. For instance, poly(2,2,2-trifluoroethyl methacrylate), derived from a related monomer, has been used to create fluorinated bottlebrush polymers with enhanced hydrophobicity. rsc.org Similarly, amphiphilic fluorinated block copolymers synthesized using a derivative of this compound have shown promise as dispersants for graphene. mdpi.com

Future work could focus on the synthesis and characterization of novel copolymers incorporating this compound-derived monomers. These materials could find applications in a variety of fields, including protective coatings, low-friction surfaces, and advanced membranes. polysciences.com Investigating the structure-property relationships of these polymers will be key to unlocking their full potential. For example, the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate has been shown to produce poly(fluoroacrylate)s with tunable surface hydrophobicity. rsc.org

| Material Type | Key Properties | Potential Applications | Future Research Focus |

|---|---|---|---|

| Fluorinated Bottlebrush Polymers | Enhanced hydrophobicity, unentangled backbones. rsc.org | Superhydrophobic coatings, low-friction surfaces. | Tuning backbone and side-chain architecture for specific properties. rsc.org |

| Amphiphilic Fluorinated Block Copolymers | Ability to stabilize graphene dispersions. mdpi.com | Advanced composites, conductive inks, energy storage. | Optimizing block copolymer structure for enhanced dispersion and material performance. mdpi.com |

| Poly(fluoroacrylate)s | Tunable wettability and improved adhesion. rsc.org | Functional coatings for metals and other substrates. rsc.org | Exploring a wider range of comonomers to tailor surface properties. rsc.org |

| Self-Healable Polymers | Incorporation into copolymers for self-healing properties. researchgate.net | Durable coatings, resilient materials. | Understanding the physicochemical processes governing self-healing. researchgate.net |

Further Understanding of Environmental Pathways and Long-Term Impacts

As the use of this compound and other fluorinated compounds increases, a thorough understanding of their environmental fate and potential long-term impacts is crucial. A primary degradation product of many fluorinated compounds is trifluoroacetic acid (TFA), which is persistent in the environment. unep.org Future research should focus on the specific atmospheric and aquatic degradation pathways of this compound to accurately predict its contribution to environmental TFA levels.

Computational models, such as DFT, can be employed to predict the atmospheric reactivity of this compound with hydroxyl radicals, the primary atmospheric oxidant. These models can help to identify the degradation products and estimate the atmospheric lifetime of the compound. Experimental studies on the hydrolysis and biodegradation of this compound are also needed to assess its persistence in aquatic and soil environments. While some studies have investigated the biodegradability of TFA, more research is needed on the microbial degradation of the parent ester. nih.gov A comprehensive environmental risk assessment will require a combination of modeling and experimental data to fully understand the potential for bioaccumulation and toxicity. unep.org

Integration with Emerging Technologies and Methodologies

The integration of emerging technologies such as flow chemistry and machine learning holds significant promise for advancing research on this compound. Flow chemistry offers a platform for the safe, efficient, and scalable synthesis of this and other chemical compounds. amt.uk The precise control over reaction parameters in flow reactors can lead to higher yields, improved purity, and the ability to safely handle potentially hazardous intermediates. nih.govjst.org.in Future research could explore the continuous synthesis of this compound and its derivatives using flow chemistry, potentially coupled with in-line purification and analysis.

Machine learning is another powerful tool that can accelerate the discovery and optimization of processes related to this compound. Machine learning algorithms can be used to predict the properties of novel fluorinated compounds, optimize reaction conditions for their synthesis, and even predict their environmental fate. rsc.orgrsc.orgreddit.com For example, a machine learning approach has been proposed for predicting the fluorination strength of electrophilic fluorinating reagents, which could be valuable in designing new synthetic routes. rsc.org By combining large datasets with intelligent algorithms, researchers can more efficiently explore the vast chemical space and identify promising candidates for new materials and applications.

Q & A

Q. What are the key physicochemical properties of 2,2,2-trifluoroethyl acetate critical for experimental design?

The compound (CAS 406-95-1) has a molecular formula of C₄H₅F₃O₂ and a molecular weight of 142.08 g/mol. Key properties include a density of 1.258 g/cm³, a boiling point of 78°C at atmospheric pressure, and a flash point of 11°C, classifying it as highly flammable (R11) . Its low water solubility necessitates the use of polar aprotic solvents (e.g., ethyl acetate or acetonitrile) in reactions. These properties influence experimental design, particularly in solvent selection, temperature control, and safety protocols .

Q. What synthetic methodologies are employed to prepare this compound?

A standard route involves esterification of 2,2,2-trifluoroethanol with acetic acid or acetyl chloride under acid catalysis. For example, reacting trifluoroethanol with acetyl chloride in the presence of a base like pyridine yields the ester via nucleophilic acyl substitution. Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Purity is typically ≥98%, as confirmed by NMR and mass spectrometry .

Q. How can NMR and mass spectrometry characterize this compound?

- ¹H-NMR : The acetate methyl group appears as a singlet at ~2.1 ppm, while the trifluoroethyl group’s -CH₂- protons resonate as a quartet (~4.4–4.5 ppm) due to coupling with the adjacent CF₃ group .

- ¹⁹F-NMR : The CF₃ group shows a singlet near -75 ppm.

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ is observed at m/z 143.1, with fragmentation patterns including loss of the acetate group (m/z 85, CF₃CH₂⁺) .

Q. What safety protocols are essential for handling this compound?

Due to its high flammability (flash point 11°C), avoid open flames and static electricity. Use spark-proof equipment and conduct reactions under inert atmospheres (e.g., N₂). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Ventilation is critical to prevent inhalation of vapors (S23), and skin contact must be avoided (S24/25) .

Advanced Research Questions

Q. How do trifluoroethyl groups influence the physicochemical properties of pharmaceutical lead compounds?

The CF₃ group’s strong electron-withdrawing effect reduces basicity of adjacent amines, enhancing metabolic stability and bioavailability. For example, in fluorinated analogs, the trifluoroethyl moiety improves membrane permeability and resistance to oxidative degradation. Computational studies (e.g., DFT) can predict these effects by analyzing charge distribution and logP values .

Q. What are the environmental hydrolysis kinetics of this compound, and how do they compare to methyl trifluoroacetate?

Hydrolysis rate constants (k_h) for this compound are negligible under ambient conditions, indicating environmental persistence. In contrast, methyl trifluoroacetate hydrolyzes with k_h = 10⁵.3±2.0 exp[-(5.07±1.27) × 10³/T] s⁻¹, as measured via column-stripping methods. This discrepancy arises from steric hindrance in the ethyl ester, slowing nucleophilic attack by water .

Q. How does this compound function as a co-solvent in lithium-ion battery electrolytes?

The compound enhances electrolyte stability by forming a solid-electrolyte interphase (SEI) on lithium anodes. Its low viscosity and high dielectric constant (ε ≈ 8.2) improve ion mobility. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to evaluate performance, with optimal concentrations ranging from 5–10% (v/v) .

Q. Can computational models predict the atmospheric reactivity of this compound?

Yes. Density functional theory (DFT) calculations predict reaction pathways with hydroxyl radicals (•OH), the primary atmospheric oxidant. The CF₃ group directs radical attack to the acetate moiety, forming trifluoroacetic acid (TFA) as a degradation product. These models align with experimental Henry’s law constants (e.g., 0.05 M/atm at 25°C), which quantify volatility and environmental partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.